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Abstract
ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail

Conus magus, is a highly potent and selective blocker of N-type (CaV2.2) voltage-gated

calcium channels.[1][2] Its unique mechanism of action, involving the physical occlusion of the

channel pore, has led to its development as the synthetic analgesic drug Ziconotide (Prialt®),

utilized for the management of severe and chronic pain.[3][4] This technical guide provides a

comprehensive overview of the structure and function of ω-Conotoxin MVIIA, including detailed

experimental protocols and quantitative data to support further research and drug development

efforts in the field of neuroscience and pain management.

Molecular Structure
The intricate three-dimensional structure of ω-Conotoxin MVIIA is fundamental to its high

affinity and selectivity for N-type calcium channels. This structure is defined by its primary

amino acid sequence, a specific pattern of disulfide bonds, and the resulting tertiary fold.

Primary and Secondary Structure
ω-Conotoxin MVIIA is a 25-residue peptide with the following amino acid sequence: Cys-Lys-

Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-
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Cys-NH2.[5] The peptide features a C-terminal amidation. Its three-dimensional conformation is

characterized by a short, triple-stranded antiparallel β-sheet.[6][7]

Tertiary Structure and Disulfide Bonds
The compact, globular structure of ω-Conotoxin MVIIA is stabilized by three intramolecular

disulfide bonds. These bonds form a cystine knot motif, which is crucial for the peptide's

stability and biological activity.[8][9] The disulfide connectivity is as follows:

Cys1 - Cys16

Cys8 - Cys20

Cys15 - Cys25[5]

Removal of any of these disulfide bonds leads to a significant destabilization of the native

conformation.[8][9] The loop between Cys8 and Cys15 is particularly important as it contains

residues critical for binding to the N-type calcium channel.[10] Key residues, such as Tyrosine

13 (Tyr13), have been identified as essential for the toxin's potent inhibitory activity.[6][7]

Function and Mechanism of Action
ω-Conotoxin MVIIA exerts its physiological effects by acting as a highly selective antagonist of

N-type voltage-gated calcium channels (CaV2.2).[1][3] These channels are predominantly

located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions that

triggers the release of neurotransmitters.

Selective Blockade of N-type Calcium Channels
The toxin physically occludes the outer pore of the CaV2.2 channel, thereby preventing the

influx of Ca2+ into the neuron.[11] This blockade is potent and reversible.[3] By inhibiting

neurotransmitter release in the pain signaling pathways of the spinal cord, ω-Conotoxin MVIIA

produces a powerful analgesic effect.[12][13][14] Notably, its analgesic potency is estimated to

be 100 to 1,000 times greater than that of morphine.[1][15]
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The synthetic form of ω-Conotoxin MVIIA, Ziconotide, is approved for the treatment of severe

chronic pain in patients who are refractory to other treatments, such as opioids.[3][4] Beyond its

analgesic properties, ω-Conotoxin MVIIA has also demonstrated neuroprotective effects in

models of cerebral ischemia by preventing neuronal cell death.[2][3]

Quantitative Data
The interaction of ω-Conotoxin MVIIA with the CaV2.2 channel has been quantified through

various binding and functional assays. The following table summarizes key quantitative data.

Parameter Value Species/System Reference

IC50 0.67 - 208 nM Various [5]

IC50 (neuroprotection) 50 nM

Organotypic

hippocampal-slice

cultures

Relative Potency 100-1000x Morphine in vivo [1][15]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ω-

Conotoxin MVIIA.

Purification of Native ω-Conotoxin MVIIA from Conus
magus Venom
This protocol outlines the general workflow for isolating ω-Conotoxin MVIIA from its natural

source.

Venom Extraction: Crude venom is extracted from the venom ducts of Conus magus

specimens in an aqueous solution containing acetonitrile and 0.1% trifluoroacetic acid (TFA).

Size-Exclusion Chromatography (SEC): The crude extract is first fractionated based on

molecular size using an appropriate SEC column.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions

containing peptides of the expected molecular weight are then subjected to one or more

rounds of RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in

water with 0.1% TFA is used to elute the peptides.

Mass Spectrometry (MS): The molecular weight of the purified fractions is determined by MS

to identify those corresponding to ω-Conotoxin MVIIA.

Edman Degradation: The amino acid sequence of the purified peptide is confirmed using

Edman degradation.

Solid-Phase Peptide Synthesis and Oxidative Folding
This protocol describes the chemical synthesis and correct folding of ω-Conotoxin MVIIA.

Solid-Phase Synthesis: The linear peptide is synthesized on a solid support resin using

standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all

protecting groups are removed using a cleavage cocktail, typically containing TFA.

Purification of the Linear Peptide: The crude linear peptide is purified by RP-HPLC.

Oxidative Folding: The purified linear peptide is subjected to oxidative folding to facilitate the

formation of the three native disulfide bonds. Optimal folding is achieved in a redox buffer

containing reduced (GSH) and oxidized (GSSG) glutathione at concentrations similar to

those in the endoplasmic reticulum. The reaction is typically performed at a slightly alkaline

pH (e.g., 7.5-8.5) and at room temperature.

Purification of the Folded Peptide: The correctly folded ω-Conotoxin MVIIA is purified from

misfolded isomers and remaining linear peptide by RP-HPLC. The identity and purity of the

final product are confirmed by MS and analytical HPLC.

Electrophysiological Recording of N-type Calcium
Channel Blockade
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This protocol details the whole-cell patch-clamp technique to measure the inhibitory effect of ω-

Conotoxin MVIIA on CaV2.2 channels expressed in a suitable cell line (e.g., HEK293 cells).

Cell Preparation: HEK293 cells stably or transiently expressing the subunits of the human

CaV2.2 channel (α1B, β, and α2δ) are cultured on glass coverslips.

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted

microscope and perfused with an external solution (e.g., Krebs solution containing (in mM):

117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11.5 D-glucose,

bubbled with 95% O2/5% CO2).

Patch-Clamp Recording: A glass micropipette with a resistance of 2-5 MΩ, filled with an

internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.

The membrane patch is then ruptured to achieve the whole-cell configuration.

Voltage Protocol: The cell membrane potential is held at a hyperpolarized potential (e.g., -80

mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to +10

mV for 200 ms) are applied to elicit inward Ca2+ currents.

Toxin Application: After establishing a stable baseline current, ω-Conotoxin MVIIA is applied

to the cell via the perfusion system at various concentrations. The reduction in the peak

inward current is measured to determine the extent of channel block.

Data Analysis: The concentration-response curve for ω-Conotoxin MVIIA is plotted, and the

IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of ω-Conotoxin MVIIA to

CaV2.2 channels in membrane preparations.

Membrane Preparation: Membranes are prepared from a source rich in CaV2.2 channels,

such as rat brain or cells overexpressing the channel.

Radioligand: A radiolabeled form of an N-type channel blocker, typically [125I]ω-Conotoxin

GVIA, is used.
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of the

radioligand and varying concentrations of unlabeled ω-Conotoxin MVIIA in a binding buffer

(e.g., 50 mM Tris-HCl, pH 7.4).

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a

glass fiber filter, which traps the membranes with bound radioligand. The filter is then

washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filter is measured using a gamma

counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding

(measured in the presence of a saturating concentration of unlabeled ligand) from the total

binding. The data are then analyzed using competitive binding equations to determine the Ki

(inhibitory constant) of ω-Conotoxin MVIIA.

Circular Dichroism (CD) Spectroscopy
This protocol is used to analyze the secondary structure and conformational stability of ω-

Conotoxin MVIIA.

Sample Preparation: A solution of purified ω-Conotoxin MVIIA in a suitable buffer (e.g.,

phosphate buffer) is prepared at a known concentration (typically 0.1-0.2 mg/mL).

Spectropolarimeter Setup: A CD spectropolarimeter is used to measure the differential

absorption of left and right circularly polarized light by the peptide.

Far-UV CD Spectrum: The far-UV CD spectrum (typically 190-250 nm) is recorded to

analyze the secondary structure content (α-helix, β-sheet, random coil).

Data Analysis: The resulting spectrum, characterized by specific positive and negative

bands, is compared to reference spectra for different secondary structures to estimate the

conformational composition of the peptide. Changes in the CD spectrum upon addition of

denaturants or changes in temperature can be used to assess conformational stability.

Visualizations
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Signaling Pathway of ω-Conotoxin MVIIA Action
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Signaling Pathway of ω-Conotoxin MVIIA Action
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Experimental Workflow for ω-Conotoxin MVIIA Characterization
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Structure-Function Relationship of ω-Conotoxin MVIIA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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